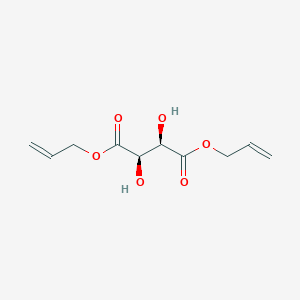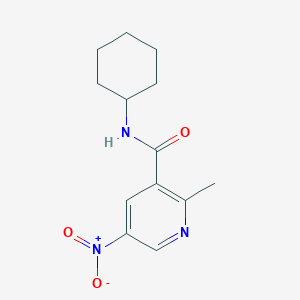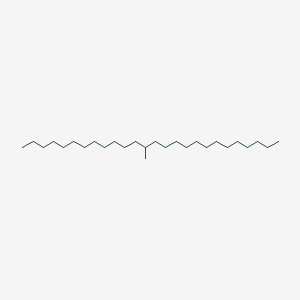
13-Methylhexacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Methylhexacosane is an organic compound belonging to the class of alkanes. It has the molecular formula C27H56 and a molecular weight of 380.7335 g/mol . This compound is characterized by a long carbon chain with a methyl group attached at the 13th carbon position. It is a straight-chain alkane with 27 carbon atoms and 56 hydrogen atoms.
準備方法
The synthesis of 13-Methylhexacosane can be achieved through various organic synthesis routes. One common method involves the Friedel-Crafts alkylation of hexacosane with a methylating agent in the presence of a Lewis acid catalyst . The reaction conditions typically include an inert atmosphere, elevated temperatures, and prolonged reaction times to ensure complete methylation at the desired position.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
化学反応の分析
13-Methylhexacosane, like other alkanes, is relatively inert but can undergo several types of chemical reactions under specific conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation typically results in the formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Reduction reactions are less common for alkanes, but catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation is a common substitution reaction for alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while halogenation with chlorine produces alkyl chlorides.
科学的研究の応用
13-Methylhexacosane has several applications in scientific research:
Medicine: While direct medical applications are limited, its derivatives and related compounds are studied for potential therapeutic uses.
作用機序
The mechanism of action of 13-Methylhexacosane is primarily related to its physical and chemical properties. In biological systems, it acts as a signaling molecule in insect communication by interacting with specific receptors on the insect’s cuticle . The molecular targets and pathways involved in these interactions are still under investigation, but they likely involve the modulation of pheromone receptors and subsequent behavioral responses.
類似化合物との比較
13-Methylhexacosane can be compared with other similar long-chain alkanes such as:
2-Methylhexacosane: This compound has a methyl group attached at the 2nd carbon position instead of the 13th.
Hexacosane: A straight-chain alkane with no methyl substitution.
3-Methylhexacosane: Similar to this compound but with the methyl group at the 3rd carbon position.
The uniqueness of this compound lies in its specific methyl substitution pattern, which can influence its physical properties and biological activity compared to other isomers.
特性
CAS番号 |
58830-00-5 |
|---|---|
分子式 |
C27H56 |
分子量 |
380.7 g/mol |
IUPAC名 |
13-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-8-10-12-14-16-18-20-22-24-26-27(3)25-23-21-19-17-15-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |
InChIキー |
NSLXOXFTFWLFLY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


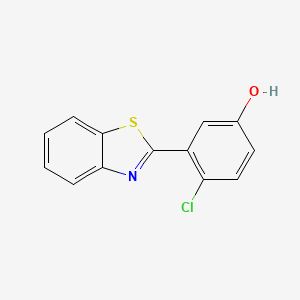
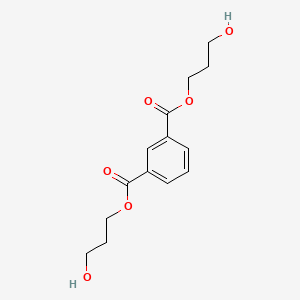

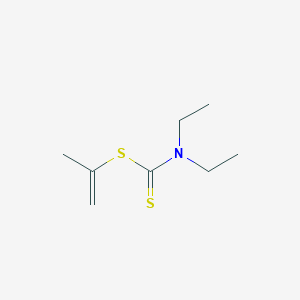
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)
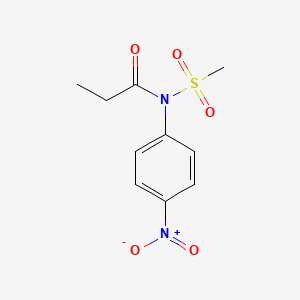

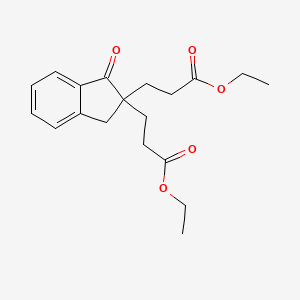

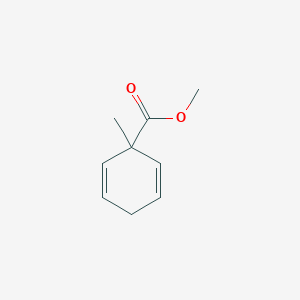
![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)
![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)
